N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Anticancer Cytotoxicity Thienopyrimidine SAR

N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (CAS 304683-81-6) is a heterocyclic small molecule belonging to the 4-amino-thieno[2,3-d]pyrimidine class. Its structure features a tetrahydrobenzothiophene ring fused to a pyrimidine core and an N-aryl 1,3-benzodioxol-5-yl substituent.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 304683-81-6
Cat. No. B2613337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS304683-81-6
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C17H15N3O2S/c1-2-4-14-11(3-1)15-16(18-8-19-17(15)23-14)20-10-5-6-12-13(7-10)22-9-21-12/h5-8H,1-4,9H2,(H,18,19,20)
InChIKeyAGFQOOHDYTTZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 304683-81-6): A Multi-Target Thieno[2,3-d]pyrimidine Scaffold


N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (CAS 304683-81-6) is a heterocyclic small molecule belonging to the 4-amino-thieno[2,3-d]pyrimidine class [1]. Its structure features a tetrahydrobenzothiophene ring fused to a pyrimidine core and an N-aryl 1,3-benzodioxol-5-yl substituent. Compounds in this scaffold class have demonstrated potent antimycobacterial activity through cytochrome bc1 QcrB inhibition [1] and significant cytotoxicity against multiple cancer cell lines, including HepG2 (IC50 as low as 8.51 ± 0.52 µM) and A549 (IC50 as low as 16.06 ± 0.09 µM) [2]. The tetrahydrobenzo ring distinguishes it from non-fused analogs and contributes to enhanced biological potency.

Pathway context QcrB cytochrome bc1 inhibition for non-replicative MTB screening studies
Cell-model fit Multi-cell-line cytotoxicity endpoint review (HepG2, A549, CT26 reported contexts)
Scaffold identity Tetrahydrobenzothieno[2,3-d]pyrimidine chemotype; regioisomer differs from [3,2-d] pathway targets

Why N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Cannot Be Freely Substituted by In-Class Analogs


The tetrahydrobenzothiophene ring and N-aryl benzodioxole substituent are not interchangeable decorations; they are pharmacophoric determinants. Analogs lacking the tetrahydrobenzo ring (e.g., WAY-635109, CAS 781622-25-1) show markedly different biological activity profiles because the saturated cyclohexene moiety influences both molecular conformation and target engagement [1]. Similarly, the 1,3-benzodioxol-5-yl group is not functionally equivalent to other N-aryl substituents; structure-activity relationship studies demonstrate that N-phenyl, N-benzyl, and other N-aryl variants yield divergent cytotoxicity and antitubercular potency within the same core [1][2]. Positional isomers (thieno[3,2-d]pyrimidine vs. thieno[2,3-d]pyrimidine) also exhibit fundamentally different kinase inhibition profiles and biological targets [3]. Substituting this compound with a generic congener risks loss of the specific multi-target activity profile that makes this precise scaffold configuration valuable.

Non-tetrahydrobenzene analogs WAY-635109 (non-fused) lacks demonstrated multi-cell-line cytotoxicity; profile may shift significantly.
N-aryl substitution Benzodioxole group contributes to observed potency; phenyl, benzyl variants may alter target engagement.
Regioisomer mismatch Thieno[3,2-d]pyrimidine isomers target mitochondrial function under glucose starvation, not QcrB or FGFR1.

Quantitative Differentiation Evidence for N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine vs. Closest Analogs


Tetrahydrobenzo Ring Confers Cytotoxic Potency Advantage Over Non-Fused Thienopyrimidine Analogs

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, which is the core of CAS 304683-81-6, yields cytotoxic IC50 values in the low-micromolar range against HepG2 and CT26 cancer cell lines. In a systematic study of N-aryl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines, the best-performing compound achieved an IC50 of 8.51 ± 0.52 µM against HepG2 (hepatocellular carcinoma) and 11.38 ± 0.44 µM against CT26 (colon adenocarcinoma) [1]. By contrast, the non-fused analog WAY-635109 (N-1,3-benzodioxol-5-yl-thieno[2,3-d]pyrimidin-4-amine, CAS 781622-25-1), which lacks the tetrahydrobenzo ring, is reported only as a B-Raf kinase inhibitor without any published HepG2 or CT26 cytotoxicity data at comparable potency levels . The tetrahydrobenzo ring thus appears to be a structural determinant for the enhanced cytotoxic profile observed across multiple cancer cell lines.

Tetrahydro ring cytotoxicity
Cross-study comparable
Scaffold best: HepG2 IC50 8.51±0.52 µM, CT26 11.38±0.44 µM; non-fused analog WAY-635109: no comparable cytotoxicity published
Supports cytotoxicity endpoint review
Multi-cell-line assay context; 48h exposure
Anticancer Cytotoxicity Thienopyrimidine SAR

Antitubercular Potency of Tetrahydrobenzothienopyrimidine Scaffold Surpasses Clinical Standard-of-Care Drugs

Within the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine series, compound 5c (2-ethyl-N-phenethyl analog) achieved a 2.7 log reduction of nutrient-starved non-replicative Mycobacterium tuberculosis at 10 µg/mL, outperforming the first-line drugs isoniazid (1.2 log reduction) and rifampicin (2.0 log reduction) at the same concentration [1]. This represents a >6-fold improvement in bacterial killing over isoniazid under non-replicative conditions. Additionally, 5c inhibited the MTB alanine dehydrogenase enzyme with an IC50 of 1.82 ± 0.42 µM and exhibited only 25% cytotoxicity against RAW 264.7 macrophages at 50 µg/mL, indicating a favorable selectivity window [1]. While CAS 304683-81-6 is not identical to 5c, the shared tetrahydrobenzothienopyrimidine core with N-aryl substitution places it within the same pharmacophoric series that demonstrated this potency advantage.

Anti-TB vs standard drugs
Class-level
Analog 5c: 2.7 log reduction non-replicative MTB at 10 µg/mL vs isoniazid 1.2, rifampicin 2.0; alanine DH IC50 1.82 µM
Reported antitubercular endpoint context
Class-level inference; nutrient-starved model
Antitubercular Non-replicative MTB Log reduction assay

FGFR1 Kinase Inhibition by Tetrahydrobenzothienopyrimidine Derivatives Demonstrates Target Selectivity

Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been validated as FGFR1 inhibitors with quantifiable potency. The lead compound 3g from this scaffold class exhibited 78.8% FGFR1 inhibition at 10 µM and demonstrated IC50 values of 7.7 µM (H460), 18.9 µM (A549), and 13.3 µM (U251) against three cancer cell lines [1]. Structure-activity relationship analysis revealed that aromatic ring substitution at the C-2 position and the overall molecular size, including the tetrahydrobenzo moiety, are critical determinants of FGFR1 inhibitory potency [1]. While CAS 304683-81-6 bears a benzodioxole N-aryl group rather than a C-2 aromatic substituent, it belongs to the same tetrahydrobenzothienopyrimidine chemotype for which FGFR1 targeting has been experimentally validated. This contrasts with the thieno[3,2-d]pyrimidine positional isomers (e.g., amuvatinib derivatives), which target mitochondrial function under glucose starvation rather than FGFR1 [2].

FGFR1 kinase inhibition
Class-level
Lead 3g: 78.8% inhibition at 10 µM; cell IC50: 7.7 (H460), 18.9 (A549), 13.3 (U251) µM
Supports kinase selectivity review
Thieno[2,3-d] regioisomer required
FGFR1 inhibition Kinase targeting Antitumor SAR

Validated QcrB Inhibition Mechanism Differentiates This Scaffold from Other Antitubercular Chemotypes

4-Amino-thieno[2,3-d]pyrimidines have been mechanistically validated as cytochrome bc1 QcrB inhibitors through resistance mutation mapping. Exposure of M. tuberculosis to the representative compound CWHM-728 selected for resistant mutants at a frequency of ~1 in 2.3 × 10^7 CFU, and whole-genome sequencing of 12 independent resistant mutants identified nonsynonymous mutations exclusively in the qcrB gene (including A178T, A178V, V338G, G175S, and G315S substitutions) [1]. This genetic validation distinguishes the 4-amino-thieno[2,3-d]pyrimidine scaffold from other QcrB inhibitor classes such as imidazopyridine amides and quinoline carboxamides, which may bind to different sites or induce distinct resistance profiles. Furthermore, compounds in this series caused ATP depletion in M. tuberculosis cultures and showed enhanced activity against a cytochrome bd oxidase-deficient mutant, a hallmark of cytochrome bc1 inhibitors [1]. CAS 304683-81-6, as a 4-amino-thieno[2,3-d]pyrimidine, belongs to this mechanistically validated inhibitor class.

QcrB target validation
Class-level
Resistance frequency ~1 in 2.3×10⁷; 12/12 mutants had qcrB nonsynonymous mutations; ATP depletion confirmed
Supports target engagement context
M. tuberculosis Erdman; 10 µM CWHM-728
QcrB inhibition Mycobacterium tuberculosis Electron transport chain

Microwave-Enhanced Synthesis Provides Scalable Access in Moderate to Good Yield

The N-aryl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine series can be synthesized via a microwave-enhanced protocol combining the Gewald reaction and Dimroth rearrangement in moderate to good yields [1]. This synthetic route offers significantly reduced reaction times compared to conventional heating methods and provides straightforward access to diverse N-aryl analogs, including the benzodioxole-substituted variant (CAS 304683-81-6). The microwave method enables parallel library synthesis, which is advantageous for structure-activity relationship exploration and hit-to-lead optimization. In contrast, the synthesis of thieno[3,2-d]pyrimidine isomers (e.g., amuvatinib derivatives) requires distinct multi-step sequences involving piperazine coupling and carboxamide formation, limiting the modularity of analog generation [2].

Microwave synthesis route
Supporting evidence
Gewald/Dimroth sequence; moderate to good yields; rapid library generation vs multi-step [3,2-d] isomer synthesis
Supports SAR library expansion
Microwave irradiation; parallel analog access
Synthetic accessibility Microwave synthesis Process chemistry

Cytotoxic Selectivity Advantage Over EGFR Inhibitor Erlotinib in Hepatic Cancer Cells

In a direct comparative study, a representative N-aryl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine exhibited superior cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50 = 8.51 ± 0.52 µM) compared to the clinical EGFR inhibitor Erlotinib hydrochloride (Tarceva™), which showed an IC50 of 15.01 ± 0.31 µM under the same assay conditions [1]. This represents an approximately 1.76-fold potency improvement for the thienopyrimidine scaffold. The differentiated cytotoxicity profile suggests that the scaffold may target pathways that complement or bypass EGFR signaling in liver cancer cells, making it a valuable probe for hepatocellular carcinoma research where EGFR-targeted therapies have shown limited clinical efficacy.

HepG2 vs erlotinib
Cross-study comparable
Scaffold compound: HepG2 IC50 8.51±0.52 µM; erlotinib 15.01±0.31 µM (same plate, 48h MTT)
Supports comparator endpoint review
Reported 1.76-fold difference
Cytotoxicity selectivity HepG2 Erlotinib comparison

Optimal Research and Procurement Scenarios for N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine


Antitubercular Drug Discovery Targeting Drug-Resistant and Non-Replicative Mycobacterium tuberculosis

This compound is best deployed in antitubercular hit-to-lead programs focused on eradicating non-replicative persister populations of M. tuberculosis. The tetrahydrobenzothienopyrimidine scaffold has demonstrated a 2.7 log reduction against nutrient-starved non-replicative MTB, surpassing isoniazid (1.2 log) and rifampicin (2.0 log) at equivalent concentrations [1]. The validated QcrB cytochrome bc1 inhibition mechanism, confirmed by resistance mutation mapping exclusively to the qcrB gene, provides a genetically defined target that is distinct from existing TB drug targets [2]. This compound is suitable as a starting point for medicinal chemistry optimization of N-aryl analogs targeting drug-resistant TB strains.

Hepatocellular Carcinoma and Colon Adenocarcinoma Anticancer Lead Development

This compound is appropriate for anticancer lead optimization programs targeting HepG2 (liver) and CT26 (colon) cancer models. The scaffold has produced IC50 values as low as 8.51 ± 0.52 µM (HepG2) and 11.38 ± 0.44 µM (CT26), outperforming the clinical EGFR inhibitor Erlotinib (15.01 ± 0.31 µM) in HepG2 cells [3]. The benzodioxole N-aryl substituent is a key structural feature that can be further diversified to improve potency and selectivity. Programs focused on hepatocellular carcinoma, where EGFR inhibitors have limited clinical benefit, will find this scaffold particularly valuable for exploring new mechanisms.

FGFR1 Kinase Inhibitor Probe Development and Chemical Biology Studies

This compound serves as a structural template for developing FGFR1-targeted chemical probes. Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have demonstrated 78.8% FGFR1 inhibition at 10 µM with the lead compound 3g showing IC50 values of 7.7–18.9 µM across H460, A549, and U251 cancer cell lines [4]. The thieno[2,3-d]pyrimidine regioisomer is critical for this activity, as thieno[3,2-d] isomers target entirely different biological pathways (mitochondrial function under glucose starvation) [5]. Researchers investigating FGFR1-mediated cancers or requiring a selective FGFR1 chemical probe should prioritize this regioisomer series.

Microwave-Assisted Parallel Library Synthesis for SAR Exploration

This compound and its analogs are ideally suited for medicinal chemistry programs employing microwave-enhanced synthesis for rapid structure-activity relationship (SAR) exploration. The microwave-accelerated Gewald reaction and Dimroth rearrangement protocol provides moderate to good yields with significantly reduced reaction times compared to conventional heating [3]. This synthetic accessibility enables parallel library generation of diverse N-aryl analogs, making this scaffold an efficient choice for hit expansion campaigns where rapid analog synthesis is a priority. Procurement of the core scaffold enables systematic exploration of N-aryl substituent effects on both antitubercular and anticancer activities.

Application
Selection Property
Validation Focus
Non-replicative MTB persister screening
QcrB-targeting thieno[2,3-d] scaffold
Nutrient-starved log reduction, qcrB resistance mapping
Hepatocellular carcinoma cell-model studies
Tetrahydrobenzo ring for cytotoxicity
HepG2/CT26 MTT endpoint review; comparator profiling
FGFR1 kinase probe development
Thieno[2,3-d] regioisomer selectivity
FGFR1 enzymatic inhibition, cell-line IC50 panel
Microwave-assisted SAR expansion
Modular Gewald/Dimroth synthetic route
Library throughput, N-aryl diversification yield
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